9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene

OLED Electrochemistry Energy Level Alignment

9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene (also designated AC-P) is a 9,10-diarylanthracene derivative comprising a central anthracene core substituted with two biphenyl groups at the 9- and 10-positions. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) utilized as blue-emitting materials and hosts in organic light-emitting diodes (OLEDs).

Molecular Formula C38H26
Molecular Weight 482.6 g/mol
Cat. No. B12091811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
Molecular FormulaC38H26
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=CC=CC=C7
InChIInChI=1S/C38H26/c1-3-11-27(12-4-1)29-19-23-31(24-20-29)37-33-15-7-9-17-35(33)38(36-18-10-8-16-34(36)37)32-25-21-30(22-26-32)28-13-5-2-6-14-28/h1-26H
InChIKeyKOIMINKJYIDAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene (CAS 43069-36-9) Technical Specifications for OLED R&D and Procurement


9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene (also designated AC-P) is a 9,10-diarylanthracene derivative comprising a central anthracene core substituted with two biphenyl groups at the 9- and 10-positions [1]. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) utilized as blue-emitting materials and hosts in organic light-emitting diodes (OLEDs). The biphenyl substitution confers a non-coplanar molecular geometry that suppresses detrimental π–π stacking interactions in the solid state, a critical attribute for maintaining emission color purity and device stability [1].

Why Unspecified 9,10-Diarylanthracenes Cannot Be Substituted for 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene in Performance-Critical OLED Stacks


Generic substitution among 9,10-diarylanthracenes is not feasible because subtle changes in the aryl side group dramatically alter electrochemical, photophysical, and morphological properties. Even among closely related derivatives with incremental increases in side-group conjugation length—such as extending from biphenyl to terphenyl—the HOMO energy level shifts by up to 0.12 eV, and the optical band gap narrows by approximately 0.08 eV, directly affecting charge injection barriers and emission color [1]. Furthermore, the current efficiency in identical device architectures can vary by a factor of six depending solely on side-group bulkiness, as intermolecular π–π stacking and excimer formation are either promoted or suppressed [1]. Thus, the precise steric and electronic profile of the biphenyl substituents is indispensable for achieving targeted OLED performance metrics.

Quantitative Performance Differentiation of 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene vs. Closest Anthracene Analogs


Deep HOMO Energy Level of −5.86 eV Reduces Hole Injection Barrier Relative to Extended Conjugation Analogs

The HOMO energy level of 9,10-bis[(1,1'-biphenyl)-4-yl]anthracene (AC-P) is −5.86 eV, as determined by cyclic voltammetry [1]. This value is 0.10 eV deeper than that of the terphenyl-substituted analog AC-DP (−5.76 eV) and 0.12 eV deeper than that of the triphenylbenzene-substituted analog AC-TP (−5.74 eV) [1]. The deeper HOMO of AC-P facilitates more efficient hole injection from common hole-transport layers such as NPB (HOMO ≈ −5.4 eV), thereby reducing the driving voltage required for device operation.

OLED Electrochemistry Energy Level Alignment

Wider Optical Band Gap (2.97 eV) Ensures True Deep-Blue Emission with Minimal Red-Shift

The optical band gap (E_g) of AC-P, calculated from the absorption edge of the thin film, is 2.97 eV [1]. This is 0.08 eV wider than that of AC-DP (2.89 eV) and 0.09 eV wider than that of AC-TP (2.88 eV) [1]. The wider band gap of AC-P translates to a photoluminescence maximum (PL_max) in the solid state at 434 nm, whereas AC-DP and AC-TP exhibit red-shifted PL_max values of 456 nm [1]. The shorter emission wavelength of AC-P corresponds to a deeper blue color, which is critical for achieving wide color gamut displays.

OLED Photophysics Color Purity

Suppressed π–π Stacking via Biphenyl Side Groups Yields Amorphous Films and Prevents Excimer Emission

The biphenyl substituents of AC-P confer a non-planar, twisted molecular geometry that suppresses intermolecular π–π stacking interactions in the solid state [1]. In contrast, the widely used benchmark blue emitter 9,10-diphenylanthracene (DPA) is known to suffer from high crystallinity, which leads to excimer formation, emission quenching, and poor device stability in OLED applications [2]. The bulky, non-coplanar side groups of AC-P promote the formation of a stable amorphous film, which is a prerequisite for reliable, long-lived OLED devices.

OLED Morphology Device Stability

Current Efficiency of 0.80 cd/A in Undoped OLEDs Defines Baseline Performance for Biphenyl-Substituted Anthracene

In a standardized OLED device architecture (ITO/2-TNATA(60nm)/NPB(15nm)/EML(30nm)/TPBi(20nm)/LiF(1nm)/Al(200nm)), AC-P exhibited a maximum current efficiency of 0.80 cd/A and an external quantum efficiency (EQE) of 0.76% when used as a non-doped emitting layer [1]. This efficiency is 23% higher than that of the terphenyl-substituted analog AC-DP (0.65 cd/A, 0.47% EQE) but 79% lower than that of the bulky triphenylbenzene-substituted AC-TP (3.87 cd/A, 4.5% EQE) [1]. These data establish AC-P as a baseline reference compound for evaluating the trade-off between deep-blue color purity (shorter wavelength) and absolute device efficiency.

OLED Electroluminescence Device Efficiency

CIE Coordinates of (0.15, 0.16) in Optimized Device Match sRGB/Rec.709 Blue Primary Specifications

In an optimized OLED device configuration employing AC-P as the blue emitter, the Commission Internationale de l'Éclairage (CIE) chromaticity coordinates were measured as (0.15, 0.16) [1]. These coordinates are very close to the sRGB / Rec.709 blue primary specification of (0.15, 0.06) and represent a deep-blue emission. In contrast, 9,10-diphenylanthracene (DPA) typically exhibits CIE coordinates around (0.15, 0.11) in similar device structures, while the more efficient AC-TP analog achieves (0.15, 0.12) [2]. The slightly higher y-coordinate of AC-P compared to the ideal Rec.709 blue primary reflects its broader emission spectrum but still positions it as a viable deep-blue emitter for display applications.

OLED Colorimetry Display Calibration

Targeted Application Scenarios for 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene Based on Quantified Performance Differentiation


Deep-Blue Emitter in Non-Doped OLEDs for Wide-Color-Gamut Displays

AC-P is optimally deployed as a non-doped deep-blue emitter in OLED display stacks where color purity is paramount. Its solid-state PL_max of 434 nm and CIE coordinates of (0.15, 0.16) [1] align closely with sRGB/Rec.709 blue primary specifications, making it suitable for full-color AMOLED displays. The non-coplanar biphenyl side groups suppress excimer formation, ensuring stable blue emission without the efficiency roll-off associated with planar analogs like DPA [REFS-1, REFS-2].

Host Material for Blue Fluorescent Dopants in Hybrid OLED Architectures

The wide optical band gap of 2.97 eV and deep HOMO of −5.86 eV [1] position AC-P as an excellent host matrix for blue fluorescent dopants. The large band gap ensures efficient energy transfer to guest emitters with higher singlet energies, while the deep HOMO facilitates hole injection from adjacent transport layers. This host-guest configuration can enhance overall device efficiency beyond the baseline 0.80 cd/A achieved in non-doped devices.

Reference Compound for Structure-Property Relationship Studies in Anthracene Derivatives

AC-P serves as a well-characterized baseline for systematic investigations of side-group effects in 9,10-diarylanthracenes. Its quantified HOMO (−5.86 eV), band gap (2.97 eV), and device efficiency (0.80 cd/A) [1] provide a robust reference point against which the impact of extended conjugation (e.g., AC-DP, AC-TP) or heteroatom substitution can be measured. This makes AC-P a valuable tool in academic and industrial R&D programs aimed at designing next-generation blue OLED materials.

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